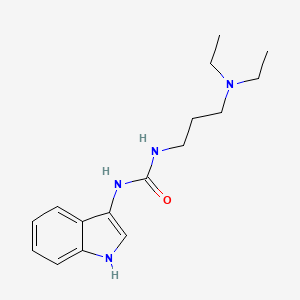
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea, commonly known as DEAIU, is a chemical compound that belongs to the class of indole-based compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of DEAIU is not fully understood. However, several research studies have suggested that DEAIU may exert its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. Additionally, DEAIU has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
DEAIU has been shown to exhibit various biochemical and physiological effects. For instance, DEAIU has been reported to increase the levels of various neurotransmitters, including dopamine and serotonin, in the brain. Additionally, DEAIU has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Furthermore, DEAIU has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEAIU offers several advantages for laboratory experiments. For instance, DEAIU is readily available and can be synthesized using simple and cost-effective methods. Additionally, DEAIU exhibits high stability and can be stored for extended periods without significant degradation. However, DEAIU also has some limitations for laboratory experiments. For instance, DEAIU exhibits poor solubility in water, which may limit its use in some experimental setups. Furthermore, the exact mechanism of action of DEAIU is not fully understood, which may hinder its application in some research studies.
Direcciones Futuras
DEAIU offers several promising directions for future research. For instance, further studies are needed to elucidate the exact mechanism of action of DEAIU and its potential applications in various fields, including neuroscience and oncology. Additionally, further modifications of the chemical structure of DEAIU may lead to the development of more potent and selective analogs with improved pharmacological properties. Furthermore, the potential use of DEAIU as a tool for studying the role of various neurotransmitters and ion channels in the central nervous system warrants further investigation.
Conclusion
In conclusion, DEAIU is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis of DEAIU is relatively simple and cost-effective, and the compound exhibits a wide range of pharmacological activities. Further research is needed to elucidate the exact mechanism of action of DEAIU and its potential applications in various fields.
Métodos De Síntesis
The synthesis of DEAIU involves the reaction of 1H-indole-3-carboxylic acid with diethylamine and isocyanate. This reaction results in the formation of DEAIU as a white crystalline solid. The synthesis of DEAIU has been reported in various research studies, and different modifications have been made to optimize the yield and purity of the compound.
Aplicaciones Científicas De Investigación
DEAIU has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several research studies have reported that DEAIU exhibits a wide range of pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory properties. Furthermore, DEAIU has been shown to possess potent analgesic effects, making it a promising candidate for the development of novel pain-relieving drugs.
Propiedades
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-3-20(4-2)11-7-10-17-16(21)19-15-12-18-14-9-6-5-8-13(14)15/h5-6,8-9,12,18H,3-4,7,10-11H2,1-2H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOKZYDJLSXNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)
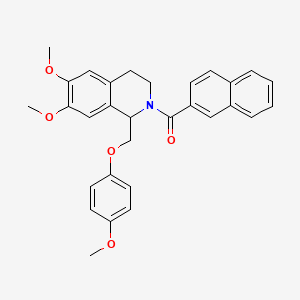

![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)
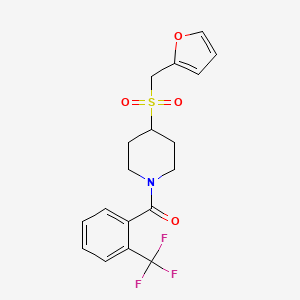
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)
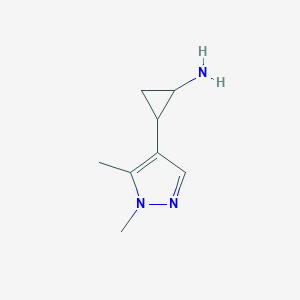

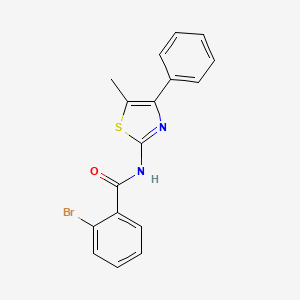
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2829069.png)

![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)